1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

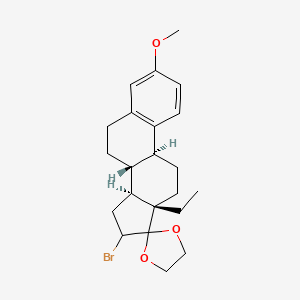

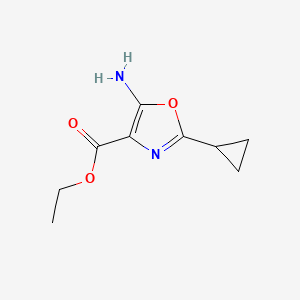

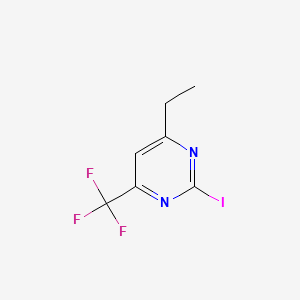

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact structure is not provided in the search results.科学的研究の応用

Chiral Derivatizing Agent

1,2,3,4-Tetrahydro-1,4-epoxynaphthalen-5-amine, when in the form of Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA), has been applied as a chiral derivatizing agent. It is particularly used to resolve 7,7′-disubstituted 1,1′-bi-2-naphthol derivatives efficiently. This process is notable for its potential as a preliminary tool for assigning the absolute configuration of substituted 1,1′-bi-2-naphthols through simple Thin Layer Chromatography (TLC) (Dolsophon et al., 2016).

Synthesis of Tetracenes and Pentacenes

In a synthetic chemistry context, 1,4-dihydro-1,4-epoxynaphthalene has been involved in stereoselective [4+2] cycloadditions with isobenzofuran. This approach selectively produces syn-exo and/or anti-endo isomers based on the substitution pattern of the reactants. Crucially, the syn-exo isomer can undergo acid-promoted aromatization to yield corresponding tetracene, a finding that has paved the way for preparing substituted pentacene with electron-withdrawing groups (Eda et al., 2015).

Functionalization and Ring-Opening Reactions

The compound 3-Chloro-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, synthesized from oxabenzonorbornadiene, has been subjected to ring-opening reactions with BBr3 and H2SO4. These reactions yield products with different ring sizes, with the major product being a 5-membered ring in the case of BBr3 and an exclusive formation of an 8-membered ring with H2SO4. The reaction mechanisms and product formations have been further elucidated through theoretical calculations (Çalışkan et al., 2017).

Redox-Neutral Annulations

In the realm of organic synthesis, 1,2,3,4-tetrahydroisoquinoline, a structurally similar compound to this compound, has been utilized in redox-neutral annulations with various electron-deficient substrates. These reactions, which involve dual C-H functionalization, highlight the versatility and reactivity of tetrahydronaphthalene derivatives in synthetic applications (Paul et al., 2019; Zhu & Seidel, 2017).

特性

IUPAC Name |

11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHILHWLHCSISQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=C(C1O2)C=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)

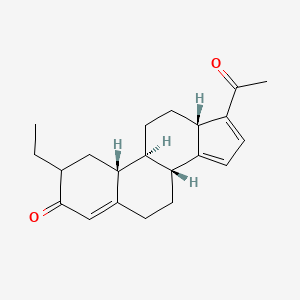

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)